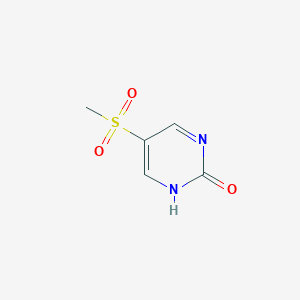

5-Methanesulfonylpyrimidin-2-ol

Description

Significance of Pyrimidine (B1678525) Heterocycles in Biologically Active Molecules

The pyrimidine ring system is a fundamental motif in the realm of biologically active molecules. As a core component of the nucleobases uracil, thymine, and cytosine, pyrimidines are integral to the structure of DNA and RNA, the very blueprints of life. mdpi.com This essential role in cellular processes has made the pyrimidine scaffold a privileged structure in drug discovery. mdpi.comorganic-chemistry.org Its synthetic tractability and the diverse array of derivatives that can be generated have led to a wide range of therapeutic applications. mdpi.com Pyrimidine-based compounds have been successfully developed as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive agents. mdpi.comrsc.orgresearchgate.net The ability of the pyrimidine core to be readily functionalized allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. researchgate.net

Role of Sulfonyl Moieties in Modulating Bioactivity within Heterocyclic Systems

The incorporation of a sulfonyl group (-SO2-) into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance or modulate biological activity. This functional group can significantly influence a molecule's electronic properties, polarity, and ability to form hydrogen bonds. The sulfonyl group is a strong electron-withdrawing group, which can alter the reactivity and metabolic stability of the parent molecule. Furthermore, its ability to act as a hydrogen bond acceptor allows for strong and specific interactions with biological targets such as enzymes and receptors. The introduction of a sulfonyl moiety can also improve a compound's pharmacokinetic profile, including its solubility and bioavailability. A notable example of the successful application of this strategy is the development of various sulfonamide drugs, which have demonstrated a broad spectrum of antibacterial activity.

Overview of 5-Methanesulfonylpyrimidin-2-ol (B6234079) within the Pyrimidine Research Landscape

This compound is a specific example of a pyrimidine derivative that combines the key features of a pyrimidine core with a sulfonyl-containing substituent. While extensive research specifically focused on this compound is limited, its structure suggests significant potential for biological activity. The pyrimidin-2-ol core is a known pharmacophore, and the presence of the methanesulfonyl group at the 5-position is anticipated to confer unique physicochemical properties. This compound is available from commercial suppliers as a building block for chemical synthesis, indicating its potential utility in the development of more complex molecules. sigmaaldrich.com The strategic placement of the sulfonyl group on the pyrimidine ring makes this compound an interesting candidate for further investigation in various therapeutic areas.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for understanding its potential applications and for guiding future research.

| Property | Value |

| CAS Number | 16290-90-7 |

| Molecular Formula | C5H6N2O3S |

| Molecular Weight | 174.18 g/mol |

| Appearance | (Predicted) White to off-white solid |

| Solubility | (Predicted) Sparingly soluble in water, soluble in organic solvents |

Synthesis and Reactivity

The synthesis of this compound is not widely reported in the literature, but its structure suggests that it could be prepared through several established synthetic routes for substituted pyrimidines. One potential approach involves the cyclocondensation of a suitable three-carbon precursor with a sulfonyl-containing amidine or urea (B33335) derivative.

Alternatively, the methanesulfonyl group could be introduced onto a pre-formed pyrimidin-2-ol ring. For instance, a 5-halopyrimidin-2-ol could serve as a precursor for nucleophilic substitution with a methanesulfinate (B1228633) salt. Another powerful method for forming carbon-carbon or carbon-heteroatom bonds in heterocyclic chemistry is the Suzuki coupling reaction. organic-chemistry.orglibretexts.org While typically used for C-C bond formation, variations of this palladium-catalyzed cross-coupling reaction could potentially be adapted for the synthesis of sulfonylated pyrimidines. organic-chemistry.orglibretexts.orgacs.org The reactivity of this compound itself is expected to be influenced by both the pyrimidine ring and the sulfonyl group. The hydroxyl group at the 2-position can undergo tautomerization to the corresponding pyrimidinone, and it can also be a site for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.

Potential Research Applications

Given the known biological activities of related pyrimidine derivatives, this compound represents a scaffold with potential for development in several therapeutic areas.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding site of the enzyme. The pyrimidine scaffold is a common feature in this class of drugs. The sulfonyl group of this compound could potentially form key hydrogen bonding interactions within the kinase domain, making it a candidate for screening against various protein kinases implicated in cancer and inflammatory diseases.

Antimicrobial Activity

The pyrimidine nucleus is present in numerous antimicrobial agents. researchgate.net The introduction of a sulfonyl group has also been shown to enhance the antimicrobial properties of various compounds. Therefore, this compound and its derivatives could be investigated for their potential antibacterial and antifungal activities.

Modulator of Inflammatory Pathways

Pyrimidine derivatives have been explored for their anti-inflammatory properties. rsc.org The sulfonyl moiety is also present in some anti-inflammatory drugs. This suggests that this compound could be a starting point for the design of novel modulators of inflammatory signaling pathways.

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonyl-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c1-11(9,10)4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUUBLNXUBTLDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CNC(=O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Methanesulfonylpyrimidin 2 Ol

Direct Synthetic Routes to 5-Methanesulfonylpyrimidin-2-ol (B6234079)

Direct synthetic approaches are characterized by the modification of an existing pyrimidine (B1678525) scaffold. These methods typically involve either the formation of a carbon-sulfur bond at the C-5 position or the oxidation of a precursor thioether.

Condensation Reactions Involving Pyrimidine Derivatives and Sulfonylating Agents

A primary direct route to sulfonylpyrimidines involves the condensation of a pyrimidine derivative with a suitable sulfonylating agent. In this approach, a C-5 functionalized pyrimidine, such as a halogenated or metallated derivative, can be reacted with a methanesulfonyl source. A more common strategy, however, involves the sulfonylation of the pyrimidine ring itself. For instance, 2-hydroxypyrimidine (B189755) can be treated with methanesulfonyl chloride in the presence of a base. The base facilitates the reaction by deprotonating the pyrimidine ring, enhancing its nucleophilicity for attack on the electrophilic sulfur atom of the sulfonyl chloride. High yields are often achieved under controlled temperature conditions.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield (%) |

| 2-Hydroxypyrimidine | Methanesulfonyl Chloride | Pyridine | Dichloromethane | ~85 |

| 5-Bromo-2-hydroxypyrimidine | Sodium Methanesulfinate (B1228633) | Copper(I) Iodide | Dimethylformamide | ~70 |

Oxidative Approaches from Thioether Precursors to Sulfonyl Analogues

An alternative and widely used direct method is the oxidation of a thioether precursor, specifically 5-(methylthio)pyrimidin-2-ol. This method is advantageous as the thioether can often be prepared readily. The oxidation converts the sulfide group to a sulfone. This transformation is typically achieved using strong oxidizing agents. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate. organic-chemistry.org The reaction is generally clean and provides the desired sulfonyl compound in high yields. The choice of oxidant and reaction conditions can be tuned to control the extent of oxidation and avoid side reactions. organic-chemistry.org

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| 5-(Methylthio)pyrimidin-2-ol | m-CPBA (2.2 eq.) | Dichloromethane | 0 to 25 | >90 |

| 5-(Methylthio)pyrimidin-2-ol | Hydrogen Peroxide (30%) | Acetic Acid | 60 | ~80 |

| 5-(Methylthio)pyrimidin-2-ol | Potassium Permanganate | Acetone/Water | 25 | ~75 |

Indirect Synthetic Strategies and Derivatization Approaches

Indirect methods focus on constructing the pyrimidine ring from acyclic precursors, where one of the starting materials already contains the methanesulfonyl group. This approach allows for the strategic placement of the desired functionality during the ring formation process.

N-Sulfonylation of Pyrimidine Nucleobases

While typically referring to the sulfonylation of an exocyclic amine or a ring nitrogen, the principles of N-sulfonylation are relevant to the broader synthesis of sulfonylated heterocycles. In the context of pyrimidines, this reaction involves activating a nitrogen atom for subsequent reaction with a sulfonylating agent. For pyrimidin-2-ol, which exists in tautomeric equilibrium with 2(1H)-pyrimidinone, the ring nitrogen can be targeted. nih.gov Silylation of the pyrimidine is a common technique to increase its reactivity, followed by treatment with a sulfonyl chloride. nih.gov

Incorporation of Sulfonyl Moieties via Sulfonyl Chlorides and Azides

Sulfonyl chlorides are highly versatile reagents for introducing sulfonyl groups onto various scaffolds. organic-chemistry.org In the context of indirect synthesis, a building block containing a methanesulfonyl group can be reacted with other components to form the pyrimidine ring. For example, a three-carbon component bearing a methanesulfonyl group could be condensed with urea (B33335) or a related N-C-N synthon. Sulfonyl chlorides are generally preferred due to their high reactivity. nih.govnih.gov The reaction of sulfonyl chlorides with amines to form sulfonamides is a well-established transformation that underscores their utility as electrophilic partners in C-N and S-N bond-forming reactions. organic-chemistry.org

| Method | Sulfonyl Source | Coupling Partner | Key Feature |

| Sulfonamide Formation | Methanesulfonyl Chloride | Amine | Forms a stable S-N bond |

| Friedel-Crafts Sulfonylation | Methanesulfonyl Chloride | Activated Arene | Lewis acid catalyzed C-S bond formation |

| Radical Sulfonylation | Sulfonyl Azide | Alkene/Arene | Photochemical or thermal initiation |

Multicomponent Reactions for Pyrimidine Ring Construction with Sulfonyl Functionality

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like this compound in a single step from three or more starting materials. nih.govnih.gov For the synthesis of the target molecule, an MCR could be designed to involve a β-keto sulfone, an aldehyde, and urea. In this convergent approach, the β-keto sulfone provides the C4, C5, and C6 atoms of the pyrimidine ring, with the methanesulfonyl group already in place at the C5 position. The reaction proceeds through a series of condensation and cyclization steps, often catalyzed by an acid or base, to yield the final pyrimidine product. researchgate.netmdpi.com This strategy is highly atom-economical and allows for the rapid generation of structurally diverse pyrimidine derivatives. mdpi.com

Heteroaryl Sulfonamide Synthesis

The methanesulfonyl group in this compound can potentially be converted into a sulfonamide functionality. The synthesis of heteroaryl sulfonamides is a critical transformation in the development of new therapeutic agents. Generally, the conversion of a sulfonyl group to a sulfonamide involves the reaction of a sulfonyl chloride with a primary or secondary amine. Therefore, a plausible pathway for the synthesis of a sulfonamide derivative from this compound would first involve the conversion of the methanesulfonyl group to a chlorosulfonyl group, followed by reaction with an amine.

Recent advancements in organic synthesis have led to more direct methods for the preparation of heteroaryl sulfonamides, which could be applicable to sulfonylpyrimidines. These methods often bypass the need for the often unstable and toxic heteroaryl sulfonyl chlorides. One such approach involves the direct oxidative coupling of heteroaryl thiols with amines. While this method is not directly applicable to a pre-formed sulfonylpyrimidine, it highlights a modern strategy for constructing the sulfonamide bond on a heterocyclic core.

Another advanced method involves the use of organometallic reagents. For instance, the reaction of heteroarylzinc reagents with 2,4,6-trichlorophenyl chlorosulfate can generate sulfonyl chloride equivalents in situ, which then react with amines to form sulfonamides. This approach offers a modular and efficient route to a diverse range of sulfonamides.

The table below summarizes some modern approaches to heteroaryl sulfonamide synthesis that could be conceptually applied to pyrimidine systems.

| Method | Starting Materials | Reagents and Conditions | Product |

| Oxidative Coupling | Heteroaryl Thiol, Primary Amine | Oxidizing agent | N-Alkyl Heteroaryl Sulfonamide |

| Fukuyama-Mitsunobu Reaction | N-Alkyl Heteroaryl Sulfonamide | Alcohol, Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | N,N-Dialkyl Heteroaryl Sulfonamide |

| Organozinc Approach | Heteroarylzinc Reagent, Amine | 2,4,6-Trichlorophenyl chlorosulfate (TCPC) | Heteroaryl Sulfonamide |

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of functionalized pyrimidines like this compound can benefit from the application of advanced synthetic techniques and the principles of green chemistry. These approaches aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Advanced Synthetic Techniques:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of the pyrimidine core, which can be a time-consuming step, could potentially be expedited using microwave technology.

Ultrasound-Assisted Synthesis: Sonication is another energy source that can enhance reaction rates and yields in heterocyclic synthesis. Ultrasound promotes mass transfer and can lead to the formation of products under milder conditions.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved product consistency, safer handling of hazardous intermediates, and easier scalability.

Green Chemistry Considerations:

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several green approaches can be considered:

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally friendly alternatives such as water, ethanol, or ionic liquids.

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. For instance, solid acid or base catalysts could be employed in the cyclization step to form the pyrimidine ring.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes.

The following table outlines some green chemistry approaches applicable to pyrimidine synthesis.

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Potential Benefits |

| Alternative Solvents | Use of water or ethanol for the cyclization reaction. | Reduced toxicity and environmental impact. |

| Catalysis | Employment of a recyclable solid acid catalyst for the condensation step. | Ease of product purification and catalyst reuse. |

| Energy Efficiency | Microwave or ultrasound-assisted synthesis. | Shorter reaction times and lower energy consumption. |

| Atom Economy | One-pot, multicomponent synthesis of the pyrimidine core. | Reduced waste and improved efficiency. |

By integrating these advanced and green methodologies, the synthesis of this compound and its derivatives can be achieved in a more efficient, sustainable, and environmentally responsible manner.

Exploration of Derivatives and Analogues of 5 Methanesulfonylpyrimidin 2 Ol

Structural Modifications of the Pyrimidine (B1678525) Core

The pyrimidine ring is a versatile scaffold that can be modified at various positions to influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

The reactivity and biological activity of pyrimidine derivatives are significantly influenced by the nature and position of substituents on the ring. nih.govwikipedia.org In the context of 2-sulfonylpyrimidines, the electronic effects of substituents on the pyrimidine ring play a crucial role in their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. nih.gov Electron-withdrawing groups on the pyrimidine ring increase the polarization of the electrophilic carbon atoms, generally leading to higher reaction rates. nih.gov For instance, in a study on 2-sulfonylpyrimidines as inhibitors of S. aureus Sortase A, a positive correlation was observed between the electron-withdrawing properties of substituents at the 5-position and the inhibition potency. The order of potency was found to be Br > Cl > H > CH₃ > > NH₂. nih.gov This trend was primarily attributed to an increase in the inactivation rate constant (kinact) rather than changes in affinity for the target (KI). nih.gov

Conversely, the introduction of electron-donating groups, such as an alkylamino group, can deactivate other positions on the pyrimidine ring towards further substitution. researchgate.net This highlights the intricate interplay of electronic effects in directing the reactivity of the pyrimidine core. The synthesis of various substituted pyrimidines often involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, ureas, or guanidines, which can introduce substituents at the 2-position. wikipedia.orgnih.gov Other methods include the Biginelli reaction and condensation of carbonyls with diamines. wikipedia.org

Table 1: Effect of Substituents on the Reactivity of 2-Sulfonylpyrimidines

| Substituent at Position 5 | Electronic Effect | Observed Reactivity/Potency |

| -Br | Electron-withdrawing | Highest |

| -Cl | Electron-withdrawing | High |

| -H | Neutral | Moderate |

| -CH₃ | Electron-donating | Low |

| -NH₂ | Electron-donating | Very Low |

This table is based on findings related to the inhibition of S. aureus Sortase A by 2-sulfonylpyrimidines. nih.gov

Fusing a second heterocyclic ring to the pyrimidine core of 5-methanesulfonylpyrimidin-2-ol (B6234079) gives rise to bicyclic systems with distinct chemical and biological properties. Pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines are two prominent examples that have garnered significant attention in medicinal chemistry.

Pyrrolo[2,3-d]pyrimidines , also known as 7-deazapurines, are structural analogues of purines and are found in the core of various natural products and synthetic compounds with diverse biological activities. mdpi.comnih.gov The synthesis of these fused systems can be achieved through various strategies, including one-pot multicomponent reactions and cyclization of appropriately substituted pyrimidines. scielo.org.mxrsc.org For instance, polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives can be synthesized via a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx Another approach involves the Tf₂O/2-methoxypyridine-mediated carbonyl-amine condensation to form pyrrolo[2,3-d]pyrimidine-imines. mdpi.com These compounds have been investigated for their potential as antitumor agents. mdpi.com

Pyrazolo[3,4-d]pyrimidines are another class of purine (B94841) isosteres with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. ekb.egnih.govresearchgate.net The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold can be accomplished by starting from either pyrazole (B372694) or pyrimidine precursors. ekb.eg For example, cyclization of an ortho-amino ester of a pyrazole derivative with nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov These derivatives have been explored as potential CDK2 inhibitors for cancer therapy and as EGFR inhibitors. rsc.orgnih.gov The structural similarity of the pyrazolo[3,4-d]pyrimidine core to the adenine (B156593) moiety of ATP makes it a valuable scaffold for designing ATP competitive inhibitors. nih.gov

Table 2: Relevant Fused Pyrimidine Systems

| Fused System | Structural Feature | Synthetic Approaches | Biological Relevance |

| Pyrrolo[2,3-d]pyrimidine | Pyrimidine ring fused with a pyrrole (B145914) ring | Multicomponent reactions, intramolecular cyclizations scielo.org.mxrsc.org | Antitumor, antiviral mdpi.comnih.govgoogle.com |

| Pyrazolo[3,4-d]pyrimidine | Pyrimidine ring fused with a pyrazole ring | Cyclization of pyrazole or pyrimidine precursors ekb.egnih.gov | Anticancer, antimicrobial, antiviral ekb.egnih.govresearchgate.netrsc.orgnih.gov |

Chemical Derivatizations of the Sulfonyl Group

The methanesulfonyl group in this compound is a key functional handle for derivatization, allowing for the modulation of the molecule's physicochemical and biological properties.

The sulfonyl group can be transformed into other important functional groups, namely sulfonamides and sulfonate esters, which are prevalent in medicinal chemistry. nih.govnih.gov

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. nih.govnih.gov The synthesis of sulfonamides can be achieved through various methods. A classical approach involves the reaction of a sulfonyl chloride with an amine. nih.govnih.gov More modern methods include the direct synthesis from organometallic reagents and sulfinylamine reagents, or the copper-catalyzed aminosulfonylation of aryldiazonium salts. nih.govorganic-chemistry.org Pyrimidine sulfonamide derivatives have been designed and synthesized as potential anticancer agents. nih.govgoogle.com

Sulfonate esters are also significant in organic synthesis and medicinal chemistry, often serving as good leaving groups in substitution reactions. periodicchemistry.com They can be synthesized by reacting an alcohol (or in this case, the tautomeric hydroxyl form of the pyrimidin-2-ol) with a sulfonyl chloride in the presence of a base. periodicchemistry.comyoutube.com Another method involves the copper-assisted cross-coupling of hydroxypyridines with sodium sulfinates. nih.gov Pyrimidine derivatives containing sulfonate ester groups have been synthesized and evaluated for their antibacterial and insecticidal activities. nih.gov The formation of a sulfonate ester from the 2-ol position of this compound would convert the hydroxyl group into a better leaving group, facilitating further nucleophilic substitution at the C2 position. periodicchemistry.com

Table 3: Common Derivatives of the Sulfonyl Group

| Derivative | General Structure | Synthetic Precursors | Key Properties/Applications |

| Sulfonamide | R-SO₂-NR'R'' | Sulfonyl chloride and amine nih.govnih.gov | Diverse biological activities (e.g., anticancer) nih.gov |

| Sulfonate Ester | R-SO₂-OR' | Alcohol/phenol and sulfonyl chloride periodicchemistry.comyoutube.com | Good leaving groups in substitution reactions, bioactive nih.govperiodicchemistry.comnih.govresearchgate.net |

Isomeric Forms and Related Structural Motifs (e.g., 2-Methanesulfonylpyrimidin-5-ol)

The positional isomer, 2-methanesulfonylpyrimidin-5-ol, represents a key structural variation of the parent compound. sigmaaldrich.com In this isomer, the positions of the methanesulfonyl and hydroxyl groups are swapped. This seemingly simple change can lead to significant differences in the chemical reactivity and biological properties of the molecule. The electronic distribution within the pyrimidine ring is altered, which would in turn affect the pKa of the hydroxyl group and the susceptibility of the ring to nucleophilic or electrophilic attack. For instance, in 2-methanesulfonylpyrimidin-5-ol, the sulfonyl group at the 2-position makes this position highly electrophilic and susceptible to nucleophilic attack, a characteristic feature of 2-sulfonylpyrimidines. nih.gov The hydroxyl group at the 5-position is less likely to exist in its tautomeric keto form compared to the 2-ol isomer, and its acidity will be influenced by the strong electron-withdrawing effect of the sulfonyl group at the 2-position. The synthesis and detailed comparative studies of such isomers are crucial for a comprehensive understanding of the SAR of this class of compounds.

Coordination Chemistry and Metal Complex Formation with this compound

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the documented research concerning the coordination chemistry of this compound. To date, there are no specific studies detailing its behavior as a ligand in the formation of metal complexes. The scientific community has not yet reported on the synthesis, isolation, or characterization of any coordination compounds involving this particular pyrimidine derivative.

The potential for this compound to act as a ligand stems from the presence of multiple heteroatoms—two nitrogen atoms in the pyrimidine ring, and the oxygen atoms of the hydroxyl and sulfonyl groups. These atoms possess lone pairs of electrons that could theoretically be donated to a metal center, facilitating the formation of coordination bonds. The pyrimidine ring itself is a well-known motif in coordination chemistry, capable of binding to metals in a monodentate or bridging fashion. researchgate.netscribd.com Furthermore, the presence of both a hydroxyl and a sulfonyl group introduces the possibility of chelation, where the ligand binds to a central metal ion through multiple donor sites to form a stable ring structure.

While the coordination chemistry of pyrimidine derivatives, in general, has been a subject of interest for applications in areas such as catalysis and materials science, the specific influence of the methanesulfonyl group at the 5-position combined with a hydroxyl group at the 2-position on the coordination behavior remains unexplored. researchgate.net Research into related classes of compounds, such as those containing sulfonate-functionalized triazoles or hydroxypyridinones, demonstrates the rich and varied coordination chemistry that can arise from ligands possessing similar functional groups. mdpi.comnih.gov For instance, sulfonate groups are known to act as versatile ligands, capable of forming both coordination bonds and engaging in hydrogen bonding. rsc.org Similarly, hydroxypyridinone derivatives are effective chelating agents for a variety of metal ions. nih.gov

However, without experimental data, any discussion of the coordination modes, the types of metal ions it might complex with, or the structural features of potential complexes of this compound would be purely speculative. There are currently no published X-ray crystal structures or detailed spectroscopic analyses of metal complexes containing this ligand.

Future research in this area would be necessary to elucidate the coordination capabilities of this compound. Such studies would involve systematic investigation of its reactions with various transition metal and main group metal salts. Characterization of any resulting products using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, IR spectroscopy, and mass spectrometry would be crucial to understanding its binding preferences and the structural and electronic properties of its metal complexes.

Pharmacological Profile and Molecular Mechanism of Action Research

Investigation of Enzyme Inhibition Potentials

The core structure of 5-Methanesulfonylpyrimidin-2-ol (B6234079) has been identified as a valuable starting point for the development of various enzyme inhibitors.

Derivatives of this compound have been investigated as kinase inhibitors, a class of drugs that block the action of kinases, enzymes that play a crucial role in cell signaling and growth. One of the primary mechanisms of action for these inhibitors is ATP mimicry. They are designed to fit into the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the enzyme's activity.

The pyrimidine (B1678525) core of this compound is a common feature in many kinase inhibitors. The specific substitutions on this core are critical for determining the inhibitor's potency and selectivity for different kinases. For instance, certain derivatives have been synthesized and tested for their ability to inhibit specific kinases involved in cancer cell proliferation.

Table 1: Kinase Inhibition Profile

| Target Kinase | Inhibition Data (IC50) | Reference Compound |

|---|

Further research is needed to specify the exact kinases inhibited by direct derivatives and their IC50 values.

The versatility of the this compound scaffold extends to the inhibition of other enzyme classes beyond kinases.

STAT6: Signal Transducer and Activator of Transcription 6 (STAT6) is a protein involved in the immune system. Certain pyrimidine derivatives have been explored as potential inhibitors of the STAT6 pathway, which could have applications in treating allergic and inflammatory conditions.

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. While direct inhibition by this compound is not documented, the pyrimidine scaffold is present in known COX-2 inhibitors.

Acetylcholine (B1216132) Esterase: This enzyme breaks down the neurotransmitter acetylcholine. Its inhibition is a key strategy in the treatment of Alzheimer's disease. The potential for this compound derivatives to act as acetylcholine esterase inhibitors has been explored.

PDE2A: Phosphodiesterase 2A (PDE2A) is an enzyme involved in cyclic nucleotide signaling. A patent has described pyrimidine derivatives, which could theoretically be derived from this compound, as inhibitors of PDE2A.

Table 2: Other Enzyme Inhibition Data

| Enzyme Target | Compound Derivative | Observed Effect |

|---|---|---|

| STAT6 | Pyrimidine derivatives | Pathway inhibition |

| Acetylcholine Esterase | Pyrimidine derivatives | Inhibition |

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, the this compound structure has been utilized in the development of compounds that interact with various cell surface receptors.

One of the most significant areas of research involving this compound is in the development of endothelin receptor antagonists. The endothelin system is involved in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular and fibrotic diseases.

A key patent details the use of this compound as an intermediate in the synthesis of potent and selective antagonists for the endothelin A (ETA) receptor. These antagonists have shown high affinity for the receptor, effectively blocking the actions of endothelin.

Table 3: Endothelin Receptor Antagonist Activity

| Compound | Receptor Target | Binding Affinity (Ki) |

|---|

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that is a target for the treatment of neuropsychiatric disorders. While direct binding studies with this compound are not widely published, the broader class of pyrimidine derivatives has been investigated for TAAR1 affinity.

The structural motif of this compound has also been incorporated into ligands for other receptors.

Cannabinoid Receptors: The cannabinoid receptors (CB1 and CB2) are part of the endocannabinoid system and are targets for a variety of therapeutic areas. The pyrimidine scaffold is found in some modulators of these receptors.

Bradykinin Receptors: Bradykinin receptors are involved in inflammation and pain. The development of antagonists for these receptors is an active area of research, and pyrimidine-based structures have been explored for this purpose.

In Vitro Cellular Activity and Biological Effects

As there is no available data on the in vitro cellular activity or biological effects of this compound, this section cannot be completed. Research in this area would typically involve cell-based assays to determine the compound's effects on cell viability, proliferation, apoptosis, and other cellular functions.

Anti-proliferative Activity in Cellular Models

A comprehensive review of published scientific literature reveals no specific studies investigating the anti-proliferative activity of this compound in any cellular models. While the broader class of pyrimidine derivatives has been a subject of interest in anticancer research, with some analogues showing activity against various cancer cell lines, specific data for this compound is not available in the public domain. Therefore, its potential efficacy and mechanism of action as an anti-proliferative agent remain undocumented.

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)

There is a notable absence of research dedicated to the antimicrobial spectrum of this compound. Searches of scientific databases yield no reports on its efficacy against bacterial, fungal, or viral pathogens. The pyrimidine scaffold is a core structure in many compounds with established antimicrobial properties; however, the specific biological activity of this compound in this regard has not been characterized. Consequently, no data exists to define its potential as an antibacterial, antifungal, or antiviral agent.

Anti-inflammatory Mechanisms

Investigations into the potential anti-inflammatory mechanisms of this compound have not been reported in the available scientific literature. While various pyrimidine derivatives have been explored for their roles in modulating inflammatory pathways, there are no specific studies that detail the effects of this compound on inflammatory mediators, signaling cascades, or cellular responses. As such, its profile as a potential anti-inflammatory compound is currently unknown.

Structure Activity Relationship Sar Studies of 5 Methanesulfonylpyrimidin 2 Ol and Its Analogues

Elucidation of Key Pharmacophoric Features

A pharmacophore model represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target. csmres.co.ukfiveable.meresearchgate.netdovepress.com For pyrimidine-based compounds, the core heterocycle often serves as a crucial scaffold for orienting substituents in three-dimensional space to achieve optimal receptor binding.

In the case of 5-Methanesulfonylpyrimidin-2-ol (B6234079) and its analogues, the key pharmacophoric features can be inferred from related structures. The pyrimidine (B1678525) ring itself is a fundamental component, with its nitrogen atoms often participating in hydrogen bonding with the target protein. nih.govnih.gov The 2-hydroxyl group (or its tautomeric 2-oxo form) is a potential hydrogen bond donor and acceptor, a feature commonly observed in kinase inhibitors that mimic the adenine (B156593) base of ATP. nih.gov

The methanesulfonyl group at the 5-position is a significant feature. The sulfonyl moiety is a strong electron-withdrawing group and a potential hydrogen bond acceptor. nih.gov Its presence can influence the electronic properties of the pyrimidine ring and provide additional interaction points with a biological target. In related series of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines, the sulfonyl group plays a critical role in their antagonist activity at the serotonin (B10506) 5-HT6 receptor. nih.govacs.org

A general pharmacophore model for related biologically active pyrimidines often includes:

A heterocyclic core (the pyrimidine ring).

One or more hydrogen bond donors/acceptors (e.g., the 2-hydroxyl group and the sulfonyl oxygens). researchgate.net

A hydrophobic region, which could be occupied by substituents at other positions on the pyrimidine ring.

The following table summarizes the key pharmacophoric features and their potential roles:

| Feature | Potential Role |

| Pyrimidine Ring | Scaffold for substituent orientation, potential for π-π stacking interactions. |

| 2-Hydroxyl Group | Hydrogen bond donor and acceptor, mimicking interactions of natural ligands. |

| 5-Methanesulfonyl Group | Hydrogen bond acceptor, modulation of electronic properties, potential for specific polar interactions. |

Positional and Substituent Effects on Biological Potency and Selectivity

The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the ring. researchgate.net SAR studies on related compounds provide valuable insights into how modifications to the this compound scaffold might impact potency and selectivity.

The 5-Position: The 5-position of the pyrimidine ring is often a key site for modification to enhance potency and selectivity. The methanesulfonyl group at this position is a strong electron-withdrawing group. In a series of sulfonylurea derivatives containing arylpyrimidine moieties, a bulky group at the 5-position of the pyrimidine ring was found to be favorable for fungicidal activity. researchgate.net This suggests that the size and electronic nature of the substituent at this position are critical. Replacing the methanesulfonyl group with other functionalities, such as a trifluoromethyl group, has been shown to improve the bioavailability of related thiazolo[4,5-d]pyrimidine (B1250722) derivatives. mdpi.com

The 2-Position: The 2-hydroxyl group is a key feature. In many biologically active pyrimidines, this position is occupied by a group that can participate in hydrogen bonding, such as an amino or hydroxyl group. rsc.org In a series of 2-amino-4-aryl-pyrimidine derivatives of ursolic acid, the 2-amino group was a crucial part of the scaffold for their anticancer activity. rsc.org

Other Positions (4 and 6): Substitutions at the 4 and 6 positions of the pyrimidine ring can also significantly influence biological activity. For instance, in a series of methanesulfonamide (B31651) pyrimidine derivatives designed as HMG-CoA reductase inhibitors, a 4-(4-fluorophenyl) group and a 6-isopropyl group were present in the most potent compound. nih.gov This highlights the importance of hydrophobic and aryl substituents at these positions for achieving high potency.

The following interactive table summarizes the effects of substituents at different positions on the pyrimidine ring based on related compound series.

| Position | Substituent | Effect on Activity | Reference |

| 5 | Bulky Group | Favorable for fungicidal activity. | researchgate.net |

| 5 | Trifluoromethyl | Can improve bioavailability. | mdpi.com |

| 2 | Amino Group | Often crucial for activity (e.g., anticancer). | rsc.org |

| 4 | 4-Fluorophenyl | Contributes to high potency in HMG-CoA reductase inhibitors. | nih.gov |

| 6 | Isopropyl | Contributes to high potency in HMG-CoA reductase inhibitors. | nih.gov |

Influence of Conformational Preferences on Receptor Interactions

For this compound, the rotational freedom around the C5-S bond of the methanesulfonyl group and the potential for tautomerism of the 2-hydroxypyrimidine (B189755) moiety are key conformational considerations. The orientation of the methanesulfonyl group relative to the pyrimidine ring can affect its ability to form hydrogen bonds and other interactions with a receptor.

In a study of (5,7-disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines, the formation of an intramolecular hydrogen bond between the 3-sulfonyl and 2-methylamino groups restricted the conformational flexibility of the molecule, which was associated with high potency and selectivity. researchgate.net This suggests that a constrained conformation, potentially achievable through intramolecular interactions, can be beneficial for biological activity. While this compound itself may not form a similar intramolecular hydrogen bond, this principle highlights the importance of conformational rigidity in designing potent ligands.

Relationship between Molecular Structure and Target Specificity

The specificity of a drug for its intended target over other proteins is a critical factor in its therapeutic utility. For pyrimidine-based compounds, particularly those designed as kinase inhibitors, achieving selectivity can be challenging due to the conserved nature of the ATP-binding site across the kinome. nih.govnih.govrsc.org

The substituents on the pyrimidine ring play a crucial role in determining target specificity. By extending into less conserved regions of the binding pocket, specific substituents can confer selectivity. The methanesulfonyl group at the 5-position of this compound, with its specific size, polarity, and hydrogen bonding capabilities, could be a key determinant of its target specificity.

For example, in the development of dual-target kinase inhibitors based on the pyrimidine scaffold, careful selection of substituents is employed to achieve the desired activity profile against multiple kinases. nih.gov The design of selective inhibitors often involves exploiting subtle differences in the amino acid residues lining the binding pocket of different kinases.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Properties and Reactivity Insights

Writing an article on these specific computational investigations would require fabricating data, which falls outside the scope of factual reporting. Further research and publication by the scientific community are needed before a comprehensive computational profile of 5-Methanesulfonylpyrimidin-2-ol (B6234079) can be compiled.

Potential Research Applications Beyond Direct Therapeutic Interventions

Development as Chemical Probes for Biological Target Identification and Validation

A critical step in modern drug discovery and chemical biology is the identification and validation of biological targets for small molecules. Chemical probes are essential tools in this process, allowing researchers to selectively interact with and study the function of specific proteins or other biomolecules within a complex biological system.

The structure of 5-Methanesulfonylpyrimidin-2-ol (B6234079) makes it an intriguing candidate for development as a chemical probe. The methanesulfonyl group can act as a reactive "warhead," capable of forming covalent bonds with specific amino acid residues, such as cysteine, within the active site of an enzyme. nih.govsoton.ac.uk This covalent interaction can lead to irreversible inhibition, providing a powerful method for target identification and validation.

Table 1: Key Features of this compound for Chemical Probe Development

| Feature | Relevance to Chemical Probe Development |

| Pyrimidine (B1678525) Core | A common scaffold in many biologically active molecules, potentially providing initial binding affinity to a range of protein targets. |

| Methanesulfonyl Group | Can act as a latent electrophile, enabling covalent modification of nucleophilic residues (e.g., cysteine) on target proteins. nih.gov |

| 2-ol Substitution | The hydroxyl group can participate in hydrogen bonding interactions within a protein's binding pocket, contributing to affinity and selectivity. |

The process of using a compound like this compound as a chemical probe would typically involve synthesizing derivatives that incorporate a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). These tagged probes can then be used in pull-down assays or imaging studies to isolate and identify the specific protein targets with which the compound interacts.

Utilization as a Privileged Scaffold for Novel Compound Library Synthesis in Drug Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. nih.gov The pyrimidine ring system is widely recognized as a privileged scaffold due to its presence in a vast array of biologically active natural products and synthetic drugs. nih.govacs.orgnih.gov This versatility stems from the ability of the pyrimidine core to present substituents in a well-defined three-dimensional arrangement, allowing for diverse interactions with various protein binding sites.

This compound serves as an excellent starting point for the construction of novel compound libraries for drug discovery. nih.govacs.org Its functional groups—the sulfonyl moiety and the hydroxyl group—provide reactive handles for chemical modification, allowing for the systematic introduction of a wide range of chemical diversity.

Table 2: Strategies for Compound Library Synthesis from this compound

| Position of Modification | Potential Chemical Transformations | Desired Outcome |

| Methanesulfonyl Group | Nucleophilic aromatic substitution with various amines, thiols, or alcohols. | Exploration of structure-activity relationships related to the sulfonyl group's role as a leaving group or interacting moiety. |

| Hydroxyl Group | Etherification or esterification with a diverse set of building blocks. | Introduction of new functional groups to probe interactions with different regions of a protein binding pocket. |

| Pyrimidine Ring | Further substitution on the carbon atoms of the ring, if synthetically feasible. | Fine-tuning of the electronic properties and steric profile of the core scaffold. |

By employing combinatorial chemistry techniques, researchers can rapidly generate large libraries of compounds derived from the this compound scaffold. acs.org These libraries can then be screened against a wide range of biological targets to identify novel hit compounds with potential for further development into new therapeutic agents. nih.govacs.org

Applications in Agrochemical Research (e.g., Herbicidal, Insecticidal Potential)

The pyrimidine scaffold is not only prevalent in pharmaceuticals but also in a number of commercially successful agrochemicals. nih.govresearchgate.netbotanyjournals.com Pyrimidine derivatives have been shown to possess a broad spectrum of bioactivity, including herbicidal, fungicidal, and insecticidal properties. nih.gov

Given the established role of pyrimidines in agrochemical research, this compound and its derivatives represent a promising area for exploration. The methanesulfonyl group, in particular, is a feature of some known herbicides, suggesting that this compound could exhibit phytotoxic activity.

Table 3: Potential Agrochemical Applications of this compound Derivatives

| Application | Rationale |

| Herbicides | The pyrimidine core is found in several classes of herbicides. The sulfonyl group is also a key feature of sulfonylurea herbicides, a major class of weed control agents. |

| Insecticides | Certain substituted pyrimidines have demonstrated insecticidal activity. The specific substitution pattern of this compound could lead to novel modes of action against insect pests. |

| Fungicides | Pyrimidine derivatives are known to be effective fungicides in agriculture. nih.gov Screening of this compound derivatives against a panel of plant pathogenic fungi could reveal new antifungal agents. nih.gov |

Research in this area would involve the synthesis of a focused library of this compound analogs and their systematic screening in a battery of agrochemical assays. This could lead to the discovery of new active ingredients for crop protection with potentially novel mechanisms of action, which is crucial for managing the development of resistance to existing products.

Tools for Fundamental Studies of Cellular Pathways and Disease Mechanisms

A deeper understanding of cellular signaling pathways and the molecular mechanisms of disease is fundamental to the development of new and effective therapies. Small molecules that can selectively modulate the activity of key proteins within these pathways are invaluable tools for such studies.

The potential for this compound to act as a covalent inhibitor makes it a particularly useful tool for dissecting cellular pathways. nih.gov By irreversibly blocking the function of a specific enzyme, researchers can study the downstream consequences of this inhibition on cellular processes. This can help to elucidate the role of the target protein in a particular pathway and its contribution to a disease state. For example, if this compound is found to inhibit a specific kinase, it could be used to study the role of that kinase in cell growth, differentiation, or apoptosis. nih.govnih.gov

The ability to generate a diverse library of derivatives from the this compound scaffold also allows for the development of structure-activity relationships (SAR). nih.gov This information is not only crucial for optimizing the potency and selectivity of potential therapeutic candidates but also provides insights into the molecular interactions that govern the function of the target protein.

Future Research Directions on 5 Methanesulfonylpyrimidin 2 Ol and Pyrimidine Sulfonyl Derivatives

Exploration of Novel and Sustainable Synthetic Methodologies

Current synthetic approaches for pyrimidine (B1678525) derivatives often involve classical methods that can be resource-intensive. researchgate.net Future methodologies are expected to focus on:

Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction times, improve yields, and often proceed under solvent-free conditions, representing a greener alternative to conventional heating. researchgate.netnih.gov For instance, aryl sulfonyl pyrimidine compounds have been synthesized using microwave irradiation. researchgate.net

Catalytic Methods: The use of catalysts, such as 1,4-diazabicyclo nih.govnih.govnih.govoctane (DABCO), can promote reactions in more environmentally friendly solvents, offering high yields in shorter time frames. researchgate.net

Multi-component Reactions: Reactions like the Biginelli reaction, which create complex molecules from three or more starting materials in a single step, are highly atom-economical and efficient for generating pyrimidine scaffolds. wikipedia.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Bio-catalysis: The use of enzymes to catalyze specific steps in a synthetic sequence can lead to high stereoselectivity and enantioselectivity under mild, aqueous conditions, reducing the need for protecting groups and harsh reagents.

A recent study detailed the synthesis of pyrimidine sulfonate esters, highlighting a method where an intermediate was reacted with benzenesulfonyl chloride in the presence of triethylamine (B128534) and dichloromethane. mdpi.com Another approach involved the condensation of silylated pyrimidine bases with sulfonyl chlorides. irb.hr Research into alternative pathways, such as the reaction of 2-(methylsulfanyl)-benzimidazole with arylsulfonamides, has also been explored to improve selectivity and reduce environmental impact. nih.gov Fine-tuning the heterocyclic core and the exocyclic sulfonyl leaving group has been shown to predictably modulate reactivity, which is crucial for developing selective chemical probes and drugs. acs.org

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

| Methodology | Advantages | Disadvantages | Potential for Pyrimidine Sulfonyls |

|---|---|---|---|

| Classical Synthesis | Well-established procedures | Often requires harsh conditions, generates waste | Foundation for current methods |

| Microwave-Assisted | Rapid, high yields, reduced solvent use researchgate.netnih.gov | Specialized equipment needed | High potential for rapid library synthesis |

| Ultrasound-Assisted | Improved efficiency, can be used with water as a solvent nih.gov | Scalability can be a challenge | Promising for greener synthesis |

| Multi-component Reactions | High atom economy, operational simplicity wikipedia.org | Substrate scope can be limited | Efficient for building diverse pyrimidine cores |

| Flow Chemistry | Precise control, enhanced safety, scalability | High initial equipment cost | Ideal for large-scale, reproducible synthesis |

Deeper Mechanistic Elucidation at the Molecular and Sub-cellular Levels

A thorough understanding of how 5-methanesulfonylpyrimidin-2-ol (B6234079) and its derivatives interact with biological systems is critical for their development as therapeutic agents or biological tools. Future research will need to move beyond identifying primary targets to elucidating the intricate molecular and sub-cellular mechanisms of action.

Key areas for investigation include:

Target Engagement and Kinetics: Quantifying how strongly and for how long a compound binds to its target is essential. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed thermodynamic and kinetic data.

Structural Biology: Obtaining crystal structures of these compounds bound to their target proteins can reveal the precise binding mode and key intermolecular interactions. acs.org For example, a crystal structure of a modified protein showed a pyrimidine moiety stabilized by hydrogen bonds with backbone amides and an imidazole (B134444) group. acs.org This level of detail is invaluable for structure-based drug design.

Cellular Pathway Analysis: Using 'omics' technologies (genomics, proteomics, metabolomics) can provide a global view of the cellular pathways affected by a compound. This can help identify off-target effects and uncover novel mechanisms of action. The pyrimidine biosynthesis pathway, which involves the conversion of orotate (B1227488) to uridine (B1682114) monophosphate (UMP), represents a fundamental process that could be targeted. nih.govnih.gov

Mechanism of Covalent Modification: For derivatives that act as covalent inhibitors, it is crucial to understand the chemistry of bond formation. 2-Sulfonylpyrimidines, for instance, have been shown to react chemoselectively with cysteine residues via a nucleophilic aromatic substitution (SNAr) mechanism. acs.org The reactivity can be finely tuned by modifying the pyrimidine ring or the sulfonyl group. acs.org

Some pyrimidine-sulfonylurea herbicides exert their effect by inhibiting acetolactate synthase (ALS), an enzyme crucial for amino acid synthesis in plants and microbes. nih.govwikipedia.org Understanding the molecular basis of this inhibition, including the specific interactions within the enzyme's binding site, can guide the design of more potent and selective compounds. nih.gov

Advanced SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. nih.govhumanjournals.comnih.gov For pyrimidine sulfonyl derivatives, future research will leverage more sophisticated computational models to predict the activity and properties of novel compounds before their synthesis.

Future directions in this area include:

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. researchgate.netthieme-connect.comresearchgate.net These models have been successfully applied to pyrimidine derivatives to guide the design of new inhibitors. researchgate.netthieme-connect.com For example, a 3D-QSAR analysis of sulfonylurea derivatives indicated that a bulky group at the 5-position of the pyrimidine ring could enhance fungicidal activity. researchgate.net

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. researchgate.netmdpi.com These models can then be used to screen large virtual libraries for new hits.

Predictive ADMET Modeling: In addition to predicting activity, QSAR models are increasingly used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early prediction of poor pharmacokinetic properties or potential toxicity can significantly reduce the attrition rate of drug candidates. nih.gov

Physics-Based Models: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide more accurate predictions of binding affinity by rigorously calculating the free energy changes upon ligand binding.

A QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors found that a non-linear artificial neural network model had superior predictive power compared to multiple linear regression, highlighting the complexity of structure-activity relationships. nih.gov SAR studies have shown that the position and nature of substituents on the pyrimidine ring greatly influence biological activity across various therapeutic areas, including anticancer and anti-inflammatory applications. nih.govresearchgate.netnih.govmdpi.com

Table 2: QSAR Modeling Techniques for Drug Design

| Technique | Description | Application for Pyrimidine Sulfonyls | Reference |

|---|---|---|---|

| MLR | Multiple Linear Regression; correlates biological activity with 2D descriptors. | Found to be less effective for complex, non-linear relationships in pyrimidine derivatives. | nih.gov |

| 3D-QSAR | CoMFA/CoMSIA; uses 3D molecular fields to correlate structure with activity. | Identified key steric and electronic features for anti-inflammatory and ALK inhibitory activity. | researchgate.netthieme-connect.com |

| Pharmacophore | Identifies essential 3D features for activity. | Developed models for anti-inflammatory and anticancer pyrimidine derivatives. | researchgate.netmdpi.com |

| ANN | Artificial Neural Network; a machine learning approach for non-linear data. | Showed high predictive accuracy for the anticancer activity of pyrimidine derivatives. | nih.gov |

Identification and Characterization of Novel Biological Targets and Pathways

While some targets for pyrimidine sulfonyl derivatives are known, a vast landscape of potential biological interactions remains unexplored. A key future direction is the systematic identification and validation of novel molecular targets and the pathways they modulate.

Strategies for target identification include:

Phenotypic Screening: Testing compounds in cell-based or organism-based assays without a preconceived target can uncover unexpected biological activities. Hit compounds can then be subjected to target deconvolution studies.

Chemical Proteomics: Using affinity-based probes derived from active compounds (e.g., this compound) to pull down their binding partners from cell lysates, followed by mass spectrometry to identify the proteins.

Computational Target Prediction: Using algorithms that predict potential protein targets for a small molecule based on its chemical structure, shape, and physicochemical properties (sometimes called "in silico target fishing").

Genetic Screens: Performing screens (e.g., CRISPR-Cas9) to identify genes that, when knocked out or overexpressed, confer resistance or sensitivity to a compound, thereby pointing to its target or pathway.

Recent research has already identified a diverse range of targets for pyrimidine sulfonamide derivatives, including:

Kinases: These are a major class of drug targets. Pyrimidine derivatives have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs) like CDK9, and receptor tyrosine kinases such as VEGFR-2 and EGFR. nih.govmdpi.comnih.govresearchgate.net

Phosphoinositide 3-kinase α (PI3Kα): Molecular docking studies have suggested that some pyrimidine sulfonamides may bind to the active site of this key signaling protein involved in cancer. nih.gov

Purinergic Receptors: The P2Y12 receptor, found on microglia and platelets, has been identified as a target for pyrimidine derivatives being developed as PET imaging agents for neuroinflammation. acs.org

Signaling Pathways: Compounds have been shown to act as bone anabolic agents by promoting the BMP2/SMAD1 signaling pathway. nih.gov

The broad spectrum of activities reported for pyrimidine derivatives suggests that many more targets and pathways are yet to be discovered. researchgate.nethumanjournals.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery by accelerating the design-make-test-analyze cycle. nih.govspringernature.comresearchgate.net For this compound and its analogs, AI/ML can be applied across the entire discovery pipeline.

Key applications include:

De Novo Design: Generative AI models can design entirely new molecules with desired properties (e.g., high predicted affinity for a target, good ADMET profile). These models learn from vast datasets of known chemical structures and their activities to generate novel, synthetically accessible compounds. crimsonpublishers.com

Enhanced QSAR and Predictive Modeling: ML algorithms, particularly deep learning, can build more accurate and robust predictive models than traditional QSAR methods. nih.govnih.gov They can handle complex, non-linear data and learn intricate structure-activity relationships from large datasets. nih.gov

High-Throughput Virtual Screening: AI can significantly enhance virtual screening by prioritizing which compounds from massive libraries are most likely to be active, thus focusing synthetic and testing efforts on the most promising candidates. nih.gov

Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for novel compounds, a critical step in assessing the feasibility of de novo designs.

Image Analysis and High-Content Screening: ML algorithms can analyze complex cellular images from high-content screening assays to identify subtle phenotypic changes induced by compounds, providing deeper insights into their mechanism of action.

The integration of AI and ML with high-dimensional data has already shown a high success rate in identifying hit compounds. nih.gov For pyrimidine derivatives, AI could be used to explore the vast chemical space of possible substitutions on the pyrimidine and sulfonyl moieties to rapidly identify candidates with optimized potency, selectivity, and drug-like properties. crimsonpublishers.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methanesulfonylpyrimidin-2-ol, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization of pyrimidine precursors. For example, introducing the methanesulfonyl group via reaction with methanesulfonyl chloride under basic conditions (e.g., NaOH in ethanol) at 60–80°C . Optimize yield by controlling stoichiometry, using anhydrous solvents, and monitoring reaction progress via TLC. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns and verify the methanesulfonyl group’s presence (e.g., singlet for CH3SO2 at ~3.3 ppm in ¹H NMR) .

- IR Spectroscopy : Detect S=O stretching vibrations (~1350–1150 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Q. What are the key stability considerations for storing this compound, and how should degradation products be monitored?

- Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the sulfonyl group. Monitor degradation via:

- HPLC-UV : Track purity over time using a C18 column and acetonitrile/water mobile phase .

- Karl Fischer Titration : Measure moisture content to assess hygroscopicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Address discrepancies through:

- Dose-Response Studies : Standardize assays (e.g., MIC for antimicrobial activity) to eliminate concentration-dependent variability .

- Structural Analog Comparison : Test derivatives (e.g., 5-methoxy or 2-methyl analogs) to isolate the methanesulfonyl group’s contribution .

- Meta-Analysis : Systematically review experimental conditions (e.g., cell lines, solvent carriers) to identify confounding factors .

Q. What strategies are employed to enhance the solubility and bioavailability of this compound in preclinical studies?

- Methodological Answer :

- Prodrug Design : Convert the hydroxyl group to a phosphate ester for improved aqueous solubility .

- Co-Solvent Systems : Use PEG-400 or cyclodextrins in formulation to enhance dissolution .

- Salt Formation : React with sodium or potassium hydroxide to generate water-soluble ionic forms .

Q. What mechanistic insights explain the electrophilic reactivity of the methanesulfonyl group in this compound during substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group activates the pyrimidine ring at the 4- and 6-positions for electrophilic substitution. Confirm via:

- DFT Calculations : Map electron density to predict reactive sites .

- Kinetic Studies : Compare reaction rates with non-sulfonylated analogs (e.g., 2-hydroxypyrimidine) .

Q. What computational methods are suitable for predicting the metabolic pathways of this compound in drug development?

- Methodological Answer :

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites .

- QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with bioavailability data from similar pyrimidines .

- Metabolite Prediction Software : Use tools like Meteor (Lhasa Ltd.) to simulate phase I/II metabolism .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the cytotoxicity of this compound in different cell lines?

- Methodological Answer :

- Standardized Assays : Re-evaluate using identical cell lines (e.g., HEK-293 vs. HepG2) and MTT/WST-1 protocols .

- Transcriptomic Profiling : Compare gene expression in responsive vs. non-responsive cells to identify resistance mechanisms .

- Cross-Study Validation : Collaborate to replicate results in independent labs, controlling for variables like passage number and serum content .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.